(2-(m-Tolyl)pyrimidin-4-yl)methanamine (2-(m-Tolyl)pyrimidin-4-yl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17878553
InChI: InChI=1S/C12H13N3/c1-9-3-2-4-10(7-9)12-14-6-5-11(8-13)15-12/h2-7H,8,13H2,1H3
SMILES:
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol

(2-(m-Tolyl)pyrimidin-4-yl)methanamine

CAS No.:

Cat. No.: VC17878553

Molecular Formula: C12H13N3

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

(2-(m-Tolyl)pyrimidin-4-yl)methanamine -

Specification

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
IUPAC Name [2-(3-methylphenyl)pyrimidin-4-yl]methanamine
Standard InChI InChI=1S/C12H13N3/c1-9-3-2-4-10(7-9)12-14-6-5-11(8-13)15-12/h2-7H,8,13H2,1H3
Standard InChI Key XCCSESZDOGKNSR-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=NC=CC(=N2)CN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of the compound, [2-(3-methylphenyl)pyrimidin-4-yl]methanamine, reflects its core pyrimidine ring substituted with a meta-tolyl group (3-methylphenyl) at position 2 and a methanamine group (-CH₂NH₂) at position 4. The pyrimidine ring’s nitrogen atoms at positions 1 and 3 contribute to its aromaticity and hydrogen-bonding capabilities, which are critical for interactions with biological targets. The meta-tolyl group introduces steric and electronic effects that influence binding affinity and solubility .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₃N₃
Molecular Weight199.25 g/mol
IUPAC Name[2-(3-methylphenyl)pyrimidin-4-yl]methanamine
Canonical SMILESCC1=CC(=CC=C1)C2=NC=CC(=N2)CN
InChI KeyXCCSESZDOGKNSR-UHFFFAOYSA-N

Solubility and Stability

The compound’s aqueous solubility is moderate, influenced by the hydrophobic meta-tolyl group and the polar methanamine moiety. Computational models predict a logP value of ~2.1, indicating balanced lipophilicity for membrane permeability. Stability studies suggest susceptibility to oxidative degradation at the amine group, necessitating storage under inert conditions.

Synthesis and Purification

Synthetic Pathways

The synthesis of (2-(m-Tolyl)pyrimidin-4-yl)methanamine typically involves a multi-step process. A common route begins with the condensation of 3-methylacetophenone with a β-keto ester to form a pyrimidine precursor. Subsequent functionalization introduces the methanamine group via reductive amination or nucleophilic substitution. For example, in analogous pyrimidinone syntheses, thiourea and β-keto esters are condensed under basic conditions to form thiol intermediates, which are then methylated and subjected to hydrazine treatment to yield hydrazinyl derivatives .

Optimization Challenges

Key challenges include minimizing byproducts during cyclization and ensuring regioselective substitution. The meta-tolyl group’s steric bulk complicates reactions at the pyrimidine’s 2-position, often requiring catalysts like palladium for Suzuki couplings . Purification via column chromatography or recrystallization is critical to achieving high purity (>95%), as confirmed by HPLC and NMR.

Biological Activities and Mechanisms

Antitubercular Activity

Structurally related pyrimidinones exhibit antitubercular activity by targeting Mycobacterium tuberculosis (Mtb) enzymes. For instance, compound 45 in SAR studies (MIC = 1 μM) features a pyridylamino group that disrupts Mtb cell wall synthesis . While direct data on (2-(m-Tolyl)pyrimidin-4-yl)methanamine is lacking, its pyrimidine core and substituent geometry suggest potential activity against similar bacterial targets .

Structure-Activity Relationship (SAR) Insights

Role of the Pyrimidine Core

The pyrimidine ring’s nitrogen atoms and conjugated π-system are essential for bioactivity. Modifications such as methylation at N1 or N3 abolish activity, as seen in compounds 3 and 4, highlighting the need for hydrogen-bonding capacity . Additionally, replacing the pyrimidine with a quinazolinone (compound 10) retains potency but reduces selectivity, underscoring the core’s irreplaceability .

Table 2: Comparative Bioactivity of Analogues

CompoundR1MIC (μM)Solubility (μM)Selectivity Index
1Phenyl2.0505.0
12CF₃15.020015.0
452-Pyridyl1.02525.0

Future Research Directions

Target Identification

Proteomic profiling and CRISPR screening could identify novel targets, such as tyrosine kinases or bacterial dihydrofolate reductase. Isotope-labeled analogs may facilitate binding studies via mass spectrometry .

Prodrug Development

To address solubility limitations, prodrug strategies incorporating phosphate or peptide moieties are promising. For example, esterification of the methanamine group could enhance oral bioavailability.

In Vivo Efficacy Studies

Rodent models of cancer and tuberculosis are needed to evaluate pharmacokinetics and toxicity. Preliminary studies should focus on dose optimization and biomarker analysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator